molecular formula C8H8ClF2NO3 B1522963 5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride CAS No. 1269152-29-5

5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride

Cat. No.: B1522963
CAS No.: 1269152-29-5
M. Wt: 239.6 g/mol
InChI Key: CLLJVLCLLWGPKI-UHFFFAOYSA-N
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Description

5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride is a crystalline organic compound that belongs to the family of benzoic acid derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific reagents and catalysts to ensure the successful formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino and difluoromethoxy groups can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a range of substituted benzoic acid derivatives .

Scientific Research Applications

5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors, leading to various biochemical and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(trifluoromethoxy)benzoic acid: Another benzoic acid derivative with a trifluoromethoxy group instead of a difluoromethoxy group.

    2-Amino-5-fluorobenzoic acid: A related compound with a single fluorine atom on the benzoic acid core.

Uniqueness

5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride is unique due to the presence of both the amino and difluoromethoxy groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in various research and industrial applications.

Properties

IUPAC Name

5-amino-2-(difluoromethoxy)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3.ClH/c9-8(10)14-6-2-1-4(11)3-5(6)7(12)13;/h1-3,8H,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLJVLCLLWGPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)OC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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